1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
This compound features a hybrid structure combining a 4-fluorophenyl-piperazine moiety linked via a 2-oxoethyl group to a dihydropyridin-2-one core, further substituted with a pyrrolidine-1-sulfonyl group. Its structural complexity distinguishes it from simpler arylpiperazine derivatives, particularly due to the sulfonyl group, which may enhance solubility and metabolic stability compared to non-sulfonated analogs .
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(28)16-25-15-19(7-8-20(25)27)31(29,30)26-9-1-2-10-26/h3-8,15H,1-2,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXIJBJAXGEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group and the pyrrolidine sulfonyl moiety contributes to its unique pharmacological profile.
Chemical Formula
- Molecular Formula: C20H24FN3O3S
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or receptor ligand, modulating the activity of specific proteins involved in disease pathways. For instance, piperazine derivatives have been studied for their roles in inhibiting acetylcholinesterase (AChE) and other enzymes relevant to neurological disorders and cancer treatment .
Biological Activities
The compound has shown promise in several areas of pharmacological activity:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have reported that piperazine derivatives can effectively target cancer cell lines, demonstrating IC50 values in the low micromolar range .
2. Antimicrobial Activity
Piperazine derivatives have been associated with antibacterial effects against various bacterial strains. In vitro studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
3. Enzyme Inhibition
The compound may act as an inhibitor of key enzymes such as AChE and urease. Studies have demonstrated significant inhibition rates, with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE and urease inhibition |
Case Study: Anticancer Efficacy
A study focusing on similar piperazine derivatives demonstrated their efficacy against various cancer cell lines, including breast and lung cancer. The compounds were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This aligns with the observed activities of the target compound, suggesting a similar mechanism might be at play .
Case Study: Antimicrobial Properties
Another study evaluated the antimicrobial effects of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Critical Data Gaps :
- No IC50 values, binding assays, or in vivo efficacy data are available in the cited sources.
- Synthetic routes and purity standards for the target compound are unspecified.
Preparation Methods
Reductive Amination Strategy
Reductive amination of 4-fluorophenylamine with diketones, such as 1,2-diethoxyethane, in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields the piperazine ring. For instance, reacting 4-fluorophenylamine with 1,4-diketones under acidic conditions generates the cyclic amine structure. This method achieves moderate yields (~60–70%) and high purity, as confirmed by ¹H NMR.
Chlorination-Alkylation Approach
An alternative route, adapted from piperazine intermediate synthesis patents, employs diethanolamine and thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride, which is subsequently reacted with 4-fluoroaniline in xylene at reflux. This two-step process yields 1-(4-fluorophenyl)piperazine hydrochloride with a 65% yield after recrystallization.
Construction of the 5-(Pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one Core
The dihydropyridin-2-one scaffold is synthesized via cyclocondensation or multicomponent reactions (MCRs), followed by sulfonylation.
Cyclocondensation of β-Keto Esters
Ethyl acetoacetate reacts with aldehydes and urea in a modified Biginelli reaction to form dihydropyrimidinones. While traditional Biginelli reactions target dihydropyrimidinones, substituting urea with hydroxylamine or adjusting the aldehyde component can yield dihydropyridinones. For example, refluxing ethyl acetoacetate, 4-hydroxybenzaldehyde, and hydroxylamine hydrochloride in ethanol under acidic conditions (pH 5) produces the dihydropyridinone core with ~80% yield.
Sulfonylation at the 5-Position
Sulfonylation is achieved by reacting the dihydropyridinone with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at 0–5°C, yielding the sulfonylated product with 85–90% efficiency. ¹H NMR analysis confirms the incorporation of the pyrrolidine-sulfonyl group via characteristic singlet peaks at δ 3.2–3.5 ppm (CH₂ groups) and δ 1.8–2.0 ppm (pyrrolidine ring).
Coupling Strategies for Oxoethyl Linker Installation
Connecting the piperazine and dihydropyridinone fragments requires introducing a 2-oxoethyl spacer.
Bromoacetylation of the Dihydropyridinone Core
The dihydropyridinone is bromoacetylated using bromoacetyl bromide in anhydrous dichloromethane. The resulting 5-(pyrrolidine-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl bromoacetate intermediate is isolated in 75% yield. This intermediate reacts with 4-(4-fluorophenyl)piperazine in the presence of K₂CO₃ as a base, facilitating nucleophilic substitution at the bromine site. The reaction is conducted in acetonitrile at 60°C for 12 hours, achieving a coupling efficiency of 68%.
Reductive Amination Approach
An alternative method involves condensing the piperazine fragment with a ketone-functionalized dihydropyridinone. For example, reacting 4-(4-fluorophenyl)piperazine with 5-(pyrrolidine-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl acetonitrile under reductive conditions (NaBH₃CN, methanol) forms the oxoethyl linker via imine reduction. This route offers higher yields (78%) but requires stringent moisture control.
Reaction Optimization and Yield Comparison
Analytical Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final compound.
Challenges and Alternative Routes
Side reactions during sulfonylation, such as over-sulfonation or pyrrolidine ring opening, are mitigated by maintaining low temperatures (0–5°C) and stoichiometric control. Alternative solvents like THF or DMF may improve coupling yields but risk byproduct formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the compound, and how can researchers improve yield and purity?
- The compound’s synthesis involves multi-step reactions, including nucleophilic substitution (e.g., piperazine ring coupling) and sulfonylation. Key steps:
- Coupling of 4-(4-fluorophenyl)piperazine with a keto-ethyl intermediate under anhydrous conditions (DMF, 60–80°C, 12–24 hours).
- Sulfonylation using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
- Yield optimization: Use catalysts like Pd(OAc)₂ for Suzuki-Miyaura coupling (if aryl halides are intermediates) and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- X-ray crystallography : Resolves bond angles/geometry (e.g., piperazine ring conformation, sulfonyl group orientation) .
- NMR spectroscopy :
- ¹H NMR: Key signals include δ 3.2–3.8 ppm (piperazine protons) and δ 7.0–7.5 ppm (fluorophenyl aromatic protons).
- ¹³C NMR: Carbonyl groups (C=O) appear at ~170–180 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How does the pyrrolidine-1-sulfonyl group influence the compound’s reactivity and biological interactions?
- Electron-withdrawing effects : The sulfonyl group stabilizes negative charges, enhancing electrophilic reactivity at the pyridin-2-one core.
- Biological implications : Computational docking studies suggest the sulfonyl group forms hydrogen bonds with target proteins (e.g., enzymes in neurotransmitter pathways). Replace with methylsulfonyl or tosyl groups to compare binding affinities .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HEK293 vs. HepG2 cells may vary due to metabolic differences.
- Orthogonal assays : Validate results using independent methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .
Q. What in silico strategies are recommended for predicting pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (target: 2–4 for oral bioavailability) and P-glycoprotein substrate likelihood .
- Metabolic hotspots : Identify labile sites (e.g., the 2-oxoethyl linker) prone to hydrolysis using density functional theory (DFT) calculations .
Key Methodological Considerations
- Reaction scale-up : For gram-scale synthesis, replace DMF with toluene to simplify solvent removal .
- Data reproducibility : Report detailed protocols (e.g., exact molar ratios, inert atmosphere requirements) to enable cross-lab validation .
- Contradictory bioactivity : Always correlate in vitro results with in vivo models (e.g., zebrafish or murine pharmacokinetic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
